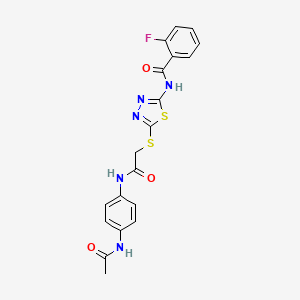
N-(5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C19H16FN5O3S2 and its molecular weight is 445.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies that elucidate its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N6O4S2, with a molecular weight of approximately 524.61 g/mol. The compound features a thiazole ring, acetamide groups, and a fluorobenzene moiety, which contribute to its diverse biological activities.
Biological Activity
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antitumor Activity : Compounds containing thiadiazole and acetamide groups have shown promising results against various cancer cell lines. For instance, derivatives of benzothiazole have demonstrated significant antiproliferative effects in both 2D and 3D cell culture assays .
- Antimicrobial Properties : Many thiazole derivatives are recognized for their antimicrobial efficacy. The presence of sulfur and nitrogen in the thiazole ring enhances interactions with biological targets such as bacterial enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Activity |
|---|---|
| Thiazole Ring | Antimicrobial, Antitumor |
| Acetamide Group | Enhances solubility and bioavailability |
| Fluorine Substitution | Increases potency against specific biological targets |
Antitumor Efficacy
In a study examining the effects of various thiazole derivatives on lung cancer cell lines (A549, HCC827), compounds similar to this compound exhibited IC50 values ranging from 6.68 μM to 19.94 μM in 3D cultures. This suggests that modifications to the thiazole structure can enhance antitumor activity .
Antimicrobial Activity
Another study focused on the antimicrobial properties of thiazole derivatives revealed that compounds with similar functionalities demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the Thiadiazole Ring : Utilizing appropriate thioketones and hydrazines.
- Acetamide Introduction : Reaction with acetic anhydride or acetyl chloride to form the acetamide group.
- Fluorination : Employing fluorinating agents to introduce the fluorine atom into the benzene ring.
Each step requires optimization to maximize yield and purity.
Propriétés
IUPAC Name |
N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3S2/c1-11(26)21-12-6-8-13(9-7-12)22-16(27)10-29-19-25-24-18(30-19)23-17(28)14-4-2-3-5-15(14)20/h2-9H,10H2,1H3,(H,21,26)(H,22,27)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVPOACJCSMJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














